2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(18-10-9-12-6-2-1-3-7-12)14-16(22)19-13-8-4-5-11-20(13)17(14)23/h1-8,11,22H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUHJTSPHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the interaction of ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with 2-arylethylamines in boiling ethanol . The structure of the resulting compound is confirmed through elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including nucleophilic condensation reactions . Common reagents used in these reactions include N- and C-nucleophiles, and the reaction conditions often involve base catalysis . Major products formed from these reactions include enaminones, Schiff’s bases, and hydrazinomethylenediketones .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects against various diseases, particularly in the realm of cancer and inflammation. Its structure suggests that it may interact with biological targets involved in these diseases.
Anticancer Activity
Research indicates that compounds with similar pyrido[1,2-a]pyrimidine structures exhibit anticancer properties. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and PI3K/Akt, which are critical for cell survival and proliferation.
- Case Studies : In vitro studies have shown that derivatives of pyrido[1,2-a]pyrimidine can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
| Study | Findings | Reference |
|---|---|---|
| In vitro study on MCF-7 cells | Induced apoptosis through caspase activation | |
| In vitro study on PC-3 cells | Inhibition of cell proliferation via NF-κB pathway modulation |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Similar compounds have shown:
- Inhibition of Cytokines : It can downregulate pro-inflammatory cytokines and enzymes involved in the inflammatory process.
- Case Studies : Research has demonstrated that pyrido[1,2-a]pyrimidine derivatives can reduce inflammation markers in animal models of arthritis.
| Study | Findings | Reference |
|---|---|---|
| Animal model of arthritis | Reduced levels of TNF-α and IL-6 | |
| In vitro study on macrophages | Decreased production of NO and prostaglandins |
Pharmacological Applications
The pharmacological profile of 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suggests several potential uses:
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective effects, potentially useful in neurodegenerative disorders:
- Mechanism : It may protect neurons by reducing oxidative stress and inflammation.
- Case Studies : Research involving animal models of neurodegeneration showed improved cognitive function following treatment with similar compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes . The analgesic properties are linked to its interaction with pain receptors and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar compounds include 4-hydroxy-2-quinolones and their derivatives, which also exhibit significant biological activities . 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features that enhance its antiviral and analgesic properties . Other similar compounds include alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .
Biological Activity
2-Hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various research findings, including synthesis methods, case studies, and structure-activity relationships (SAR).
The synthesis of this compound typically involves multi-step organic reactions. The most common methods include:
- Condensation Reactions : Involves the reaction of pyridine and pyrimidine derivatives under controlled conditions.
- Dimroth Rearrangement : A notable reaction used for synthesizing pyrimidine derivatives through isomerization.
The compound's structure includes a pyrido[1,2-a]pyrimidine core fused with various functional groups that contribute to its unique biological activities .
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, a study highlighted the compound's efficacy against several viruses, including:
- West Nile Virus
- Dengue Virus
In vitro tests showed low cytotoxicity and high antiviral activity against these pathogens . The compound has been recommended for further research due to its promising results.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was explored through various assays. A comparative study involving COX enzyme inhibition demonstrated that certain derivatives effectively suppressed COX-1 and COX-2 activities. Notably:
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) |
|---|---|---|
| Compound A | 0.04 ± 0.01 | 0.05 ± 0.02 |
| Compound B | 0.04 ± 0.09 | 0.06 ± 0.03 |
These results indicate that the synthesized compounds possess anti-inflammatory properties comparable to established drugs like celecoxib .
Anticancer Properties
The compound's anticancer activity has also been investigated, with preliminary findings suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results in breast and colon cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Key findings include:
- Electron-Withdrawing Groups : These enhance the compound's potency against specific targets.
- Hydroxyl Substitution : The presence of hydroxyl groups significantly increases binding affinity to molecular targets.
Research has shown that modifications in the chemical structure can lead to enhanced biological activity, making SAR studies essential for drug development .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antiviral Screening : A study tested various derivatives against multiple viral strains, leading to the identification of compounds with high selectivity indices.
- In Vivo Anti-inflammatory Studies : Animal models were used to assess the efficacy of selected compounds in reducing inflammation markers.
- Cancer Cell Line Studies : In vitro assays demonstrated significant inhibition of cell growth in treated cancer cell lines compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves condensation of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives with phenylethylamine in refluxing ethanol. Key steps include precise temperature control (70–80°C) and pH adjustment to ~7.0 using triethylamine to minimize side reactions. Solvents like ethanol or DMF are preferred for solubility and reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol yields >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.3 ppm) and carboxamide carbonyl (δ ~165 ppm). Displacement of pyridopyrimidine protons due to substituent effects is a key diagnostic marker .
- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3400 cm⁻¹), carbonyl (1680–1700 cm⁻¹), and amide (1640–1660 cm⁻¹) groups .
- X-ray Crystallography : Resolves zwitterionic tautomeric forms (e.g., protonation at N1 and charge localization at C3) in the solid state .
Q. How is the bioactivity of this compound initially assessed in preclinical models?
- Methodological Answer : The "acetic acid-induced writhing" model in mice is standard for evaluating analgesic activity. Doses (10–100 mg/kg, intraperitoneal) are administered 30 minutes prior to acetic acid injection. Writhing episodes are counted over 20 minutes, with activity compared to NSAIDs like indomethacin. Parallel toxicity studies (e.g., liver enzyme assays) ensure safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodological Answer : Low yields often stem from incomplete cyclization or solvent volatility. Modifications include:
- Solvent Replacement : Use high-boiling solvents like triethyl methanetricarboxylate (TMT) at 150°C to enhance cyclization efficiency and reduce side-product formation (e.g., unwanted carboxamides) .
- Catalysis : Introduce Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura coupling of halogenated intermediates, improving regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and increase yield (85% vs. 60%) under controlled power (300 W) .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved for structural validation?
- Methodological Answer : Contradictions arise from tautomerism or dynamic equilibria. Strategies include:
- Variable-Temperature NMR : Conduct experiments at −40°C to "freeze" tautomeric forms (e.g., zwitterionic vs. keto-enol).
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals (e.g., aromatic vs. amide protons) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G**) to validate assignments .
Q. What strategies are employed to study structure-activity relationships (SAR) for bioisosteric replacements?
- Methodological Answer :
- Bioisosteric Swaps : Replace the phenylethyl group with benzyl or cyclohexylmethyl moieties to assess steric/electronic effects on analgesic activity .
- Pharmacophore Mapping : Overlay 3D structures of active analogs (e.g., 4-hydroxyquinolin-2-ones) to identify conserved hydrogen-bonding motifs .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to COX-2 or 5-HT6 receptors, guiding rational design .
Q. What advanced functionalization methods enable C-3 modification of the pyridopyrimidine core?
- Methodological Answer :
- Metal-Free Chalcogenation : React with aryl disulfides/diselenides (e.g., PhSSPh) under blue LED light (450 nm) in DMSO at 25°C to install C-3–S/Se–Ar groups (yields: 80–95%) .
- Photoredox Catalysis : Use eosin Y and visible light for C–H arylation with diazonium salts, enabling late-stage diversification .
Q. How do bioisosteric analogs compare in pharmacokinetic profiles?
- Methodological Answer : Comparative studies involve:
- LogP Measurements : Shake-flask method (octanol/water) to assess lipophilicity changes (e.g., phenylethyl vs. cyclohexylethyl analogs).
- Microsomal Stability Assays : Incubate compounds with liver microsomes (1 mg/mL, 37°C) to track metabolic half-lives via LC-MS .
- Plasma Protein Binding : Ultrafiltration-LC/MS quantifies unbound fractions, critical for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
